甲基2,4-二羟基-6-甲基苯甲酸酯

描述

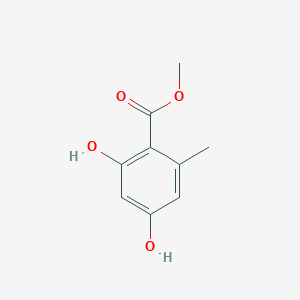

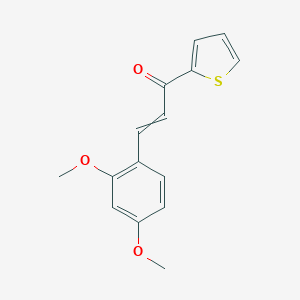

“Methyl 2,4-dihydroxy-6-methylbenzoate” is a chemical compound that is also known as "Methyl orsellinate" . It is a phytotoxic compound with antifungal activities . It is also a 5-lipoxygenase inhibitor with an IC50 value of 59.6 μM . This compound can be used for fungal infection research .

Molecular Structure Analysis

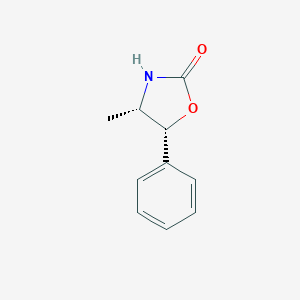

“Methyl 2,4-dihydroxy-6-methylbenzoate” has a molecular formula of C9H10O4 . Its molecular weight is 182.173 . The exact mass is 182.057907 .Physical And Chemical Properties Analysis

“Methyl 2,4-dihydroxy-6-methylbenzoate” has a density of 1.3±0.1 g/cm3 . Its boiling point is 339.1±22.0 °C at 760 mmHg . The melting point is 141-142℃ . The flash point is 138.1±15.8 °C .科学研究应用

Anticancer Research

Methyl orsellinate has been synthesized into novel 1,2,3-triazole hybrids that show promise in anticancer research. These compounds have demonstrated the ability to arrest the cell cycle and induce apoptosis in breast cancer cells (MCF-7). One of the synthesized compounds exhibited significant cytotoxicity with an IC50 of 5 µM, indicating potential as an effective anticancer lead .

Antifungal Applications

This compound has shown antifungal properties, particularly in the context of lichenized fungi. It’s been reported that methyl orsellinate, along with other compounds, produced during submerged culture from Sparassis crispa, exhibits higher antifungal activity than sparassol . This suggests its potential use in developing antifungal agents.

Inhibition of 5-Lipoxygenase

Methyl orsellinate acts as a 5-lipoxygenase inhibitor with an IC50 value of 59.6 μM. This enzyme is involved in the metabolism of arachidonic acid to leukotrienes, which are mediators in inflammatory and allergic responses. Therefore, methyl orsellinate could be valuable in researching treatments for conditions associated with inflammation .

Phytotoxicity Studies

As a phytotoxic compound, methyl orsellinate can be used to study the effects of plant toxins on various plant species. This can help in understanding plant defense mechanisms and the development of herbicides .

Natural Product Synthesis

Methyl orsellinate is a key intermediate in the synthesis of various natural products. Its role in the synthesis of bioactive compounds from natural sources can lead to the discovery of new medications, nutraceuticals, additives, and cosmetics .

Grain Preservation Research

Compounds related to methyl orsellinate have been isolated from plants like Securidaca longepedunculata Fers, which are used in traditional medicine and show promise for protecting stored grain against insect pests. This indicates a potential application in researching natural preservatives for grain storage .

作用机制

Target of Action

Methyl orsellinate primarily targets 5-lipoxygenase , an enzyme that plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that contribute to inflammatory responses . By inhibiting this enzyme, Methyl orsellinate can potentially modulate inflammatory processes .

Mode of Action

As a 5-lipoxygenase inhibitor , Methyl orsellinate interacts with its target by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the oxidation of arachidonic acid to leukotrienes . This interaction results in a decrease in the production of these pro-inflammatory substances .

Biochemical Pathways

The primary biochemical pathway affected by Methyl orsellinate is the leukotriene synthesis pathway . By inhibiting 5-lipoxygenase, Methyl orsellinate disrupts the conversion of arachidonic acid to leukotrienes, thereby reducing the levels of these pro-inflammatory molecules . The downstream effects of this disruption can include a reduction in inflammation and associated symptoms.

Pharmacokinetics

It is known that the activity of methyl orsellinate increases with chain elongation, likely due to an increase in lipophilicity . This suggests that modifications to the Methyl orsellinate molecule could potentially enhance its bioavailability and efficacy.

Result of Action

The primary result of Methyl orsellinate’s action is a reduction in the production of leukotrienes, leading to a potential decrease in inflammation . Additionally, Methyl orsellinate has been found to exhibit antifungal activities , suggesting that it may have a role in combating fungal infections .

Action Environment

The action, efficacy, and stability of Methyl orsellinate can be influenced by various environmental factors. For instance, the compound’s antioxidant activity has been found to increase with chain elongation, suggesting that its environment within the body and the presence of other molecules could impact its effectiveness . .

安全和危害

“Methyl 2,4-dihydroxy-6-methylbenzoate” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

属性

IUPAC Name |

methyl 2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCWCZLEACWJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062901 | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dihydroxy-6-methylbenzoate | |

CAS RN |

3187-58-4 | |

| Record name | Methyl orsellinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does methyl orsellinate exert its antifungal activity?

A1: While the exact mechanism remains unclear, research suggests that methyl orsellinate, along with other similar compounds like sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate), exhibit antifungal activity. Studies indicate that their presence in decayed wood is a strong indicator of infection by the fungus Sparassis crispa []. This suggests a potential role for these compounds in the fungus’s ecological interactions.

Q2: Does methyl orsellinate inhibit specific enzymes?

A2: Yes, studies have shown that methyl orsellinate can inhibit certain enzymes. For instance, it demonstrates inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission [, ]. It also shows inhibitory activity against glutathione S-transferase (GST), an enzyme involved in detoxification processes []. Furthermore, methyl orsellinate exhibits inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a key regulatory enzyme involved in insulin signaling and a potential target for type 2 diabetes and obesity treatment [].

Q3: What are the downstream effects of methyl orsellinate's interaction with its targets?

A3: The downstream effects of methyl orsellinate vary depending on the specific target. For example:

- AChE inhibition: Can lead to the accumulation of acetylcholine at nerve synapses, potentially causing overstimulation of muscles and other organs [, ].

- GST inhibition: May disrupt detoxification processes, potentially leading to increased susceptibility to toxins [].

- PTP1B inhibition: Can enhance insulin sensitivity, making it a potential target for managing type 2 diabetes and obesity [].

- Anti-inflammatory effects: Studies suggest that methyl orsellinate can modulate the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential anti-inflammatory properties [].

Q4: What is the molecular formula and weight of methyl orsellinate?

A4: The molecular formula of methyl orsellinate is C9H10O4, and its molecular weight is 182.17 g/mol.

Q5: What spectroscopic data is available for methyl orsellinate?

A5: Extensive spectroscopic data, including 1H NMR, 13C NMR, 2D NMR, IR, and mass spectrometry (MS), has been used to characterize methyl orsellinate [, , , , , , , ]. These techniques provide detailed information about the compound's structure, functional groups, and purity.

Q6: Does methyl orsellinate possess any known catalytic properties or applications?

A6: The provided research does not report any catalytic properties or applications for methyl orsellinate. Its primary areas of interest lie in its potential biological activities.

Q7: How is computational chemistry used to study methyl orsellinate?

A7: Computational chemistry plays a crucial role in understanding methyl orsellinate's properties and interactions. Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are used to:

- Predict binding affinities: Molecular docking studies can predict the binding affinities and interactions of methyl orsellinate with target proteins, such as enzymes like AChE, GST, and PTP1B [, , ].

- Analyze molecular interactions: Molecular dynamics simulations provide insights into the dynamic behavior of methyl orsellinate and its interactions with biological targets over time [].

- Develop predictive models: QSAR models can correlate the structure of methyl orsellinate and its analogs with their biological activities, helping to design more potent and selective derivatives [].

Q8: What are the key Structure-Activity Relationship (SAR) findings for methyl orsellinate?

A8: Studies exploring the anti-inflammatory potential of methyl orsellinate and related compounds suggest that the substituent pattern on the resorcinol moiety (the core benzene ring with two hydroxyl groups) significantly influences the activity []. Modifications to this core structure may lead to enhanced or diminished activity, providing valuable insights for designing more potent analogs.

Q9: What are the SHE regulations surrounding methyl orsellinate?

A9: Specific SHE (Safety, Health, and Environment) regulations concerning methyl orsellinate are not detailed in the provided research. As with any chemical substance, handling methyl orsellinate requires following general laboratory safety practices and adhering to relevant chemical handling and disposal regulations.

Q10: Is there any information on the toxicology and safety profile of methyl orsellinate?

A10: The research papers provided do not delve into comprehensive toxicity studies for methyl orsellinate. While some studies suggest potential therapeutic benefits, further research is necessary to establish its safety profile, potential adverse effects, and long-term effects in various biological systems.

Q11: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of methyl orsellinate?

A11: The provided research does not provide detailed information on the absorption, distribution, metabolism, excretion (ADME), or in vivo activity and efficacy of methyl orsellinate. Further pharmacokinetic and pharmacodynamic studies are needed to understand its behavior in living organisms.

Q12: What is the in vitro and in vivo efficacy of methyl orsellinate?

A12: Several studies demonstrate the in vitro efficacy of methyl orsellinate:

- Antimicrobial activity: Exhibits activity against various bacterial and fungal species [, , ].

- Anti-inflammatory activity: Reduces nitric oxide production in LPS-stimulated macrophages [].

- Enzyme inhibition: Inhibits enzymes like AChE, GST, and PTP1B [, , ].

Q13: Have any biomarkers been linked to methyl orsellinate's efficacy or adverse effects?

A13: The research does not identify specific biomarkers associated with methyl orsellinate’s efficacy or adverse effects. Identifying such biomarkers could aid in predicting treatment response, monitoring therapeutic progress, and understanding potential risks.

Q14: What analytical methods are commonly used to characterize and quantify methyl orsellinate?

A14: A range of analytical techniques is employed to characterize, quantify, and monitor methyl orsellinate. These include:

- Chromatographic techniques: High-performance liquid chromatography (HPLC) is commonly used for separation and quantification, often coupled with UV detection [, , ]. Gas chromatography (GC) is also utilized, often coupled with flame ionization detection (FID) or mass spectrometry (MS) for identification and quantification [].

- Spectroscopic methods: Nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, 2D NMR) provides detailed structural information [, , , , , , , ]. Infrared (IR) spectroscopy helps identify functional groups []. Mass spectrometry (MS) assists in determining molecular weight and fragmentation patterns [, , , , ].

Q15: What is the environmental impact and degradation profile of methyl orsellinate?

A15: Specific information regarding the ecotoxicological effects and degradation of methyl orsellinate is not available in the provided research. Assessing its environmental fate and potential risks is crucial for responsible use.

Q16: What is known about the dissolution and solubility properties of methyl orsellinate?

A16: Detailed studies on the dissolution rate and solubility of methyl orsellinate in various media are not included in the research provided. Understanding these properties is essential for developing effective formulations and predicting its bioavailability.

Q17: Does methyl orsellinate elicit any immunogenic or immunological responses?

A17: Information about the potential immunogenicity of methyl orsellinate is not provided in the research. Understanding its potential to induce immune responses is important for assessing its safety and efficacy as a potential therapeutic agent.

Q18: Does methyl orsellinate interact with drug transporters or metabolizing enzymes?

A18: Specific details on interactions with drug transporters or drug-metabolizing enzymes are not elaborated upon in the provided research. Investigating these potential interactions is important for understanding its absorption, distribution, metabolism, and potential for drug-drug interactions.

Q19: Are there alternatives or substitutes for methyl orsellinate in its various applications?

A19: Alternatives and substitutes for methyl orsellinate depend heavily on the specific application. While the research doesn't directly compare it with other compounds, exploring alternative solutions with improved performance, lower cost, or reduced environmental impact is always beneficial.

Q20: Are there any strategies for recycling or managing methyl orsellinate waste?

A20: Specific strategies for recycling or managing methyl orsellinate waste are not mentioned in the research. As with any chemical substance, appropriate waste management practices should be followed to minimize environmental impact.

Q21: What are the key research infrastructure and resources available for studying methyl orsellinate?

A21: The research highlights various tools and resources crucial for investigating methyl orsellinate:

- Spectroscopic techniques: NMR, IR, and MS are essential for structural characterization and analysis [, , , , , , , ].

- Chromatographic methods: HPLC and GC are vital for separation, identification, and quantification [, , , ].

- Computational chemistry tools: Molecular docking, molecular dynamics simulations, and QSAR modeling help predict interactions, analyze behavior, and design new analogs [, ].

Q22: What is the historical context and research progression of methyl orsellinate?

A22: While specific historical milestones are not extensively detailed, the research highlights the evolving understanding of methyl orsellinate:

- Early discoveries: Initial studies focused on its isolation and identification from natural sources like lichens [, ].

- Exploring bioactivities: Research progressively investigated its antifungal [], enzyme inhibitory [, ], and anti-inflammatory properties [].

- Mechanistic insights: Studies began to elucidate its potential mechanisms of action and structure-activity relationships [, , ].

Q23: What are the potential cross-disciplinary applications and synergies for methyl orsellinate research?

A23: The diverse properties of methyl orsellinate lend themselves to interdisciplinary research opportunities:

- Drug discovery and development: Its biological activities make it a candidate for developing new antimicrobial, anti-inflammatory, or enzyme-inhibiting drugs [, , , ].

- Agricultural applications: Its antifungal properties could be explored for developing biopesticides or protecting crops from fungal diseases [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)

![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)

![5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine](/img/structure/B104400.png)